molecular formula C14H14O5 B11811084 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid CAS No. 1291493-04-3

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid

Cat. No.: B11811084
CAS No.: 1291493-04-3
M. Wt: 262.26 g/mol
InChI Key: BKWVSMZDDKEWSB-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound that belongs to the benzofuran family. . This particular compound features a benzofuran ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylic acid group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the construction of the benzofuran ring system with high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield benzofuran-6-carboxylic acid derivatives, while reduction may produce benzofuran-6-methanol derivatives.

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to the presence of both the benzofuran ring and the tetrahydrofuran-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1291493-04-3

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C14H14O5/c15-14(16)9-6-12-11(3-5-18-12)13(7-9)19-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16)

InChI Key

BKWVSMZDDKEWSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC(=CC3=C2C=CO3)C(=O)O

Origin of Product

United States

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